molecular formula C15H15NO B6616487 N-Benzhydrylacetamide CAS No. 5267-35-6

N-Benzhydrylacetamide

Cat. No.: B6616487
CAS No.: 5267-35-6
M. Wt: 225.28 g/mol
InChI Key: WEASGADRJWKQRE-UHFFFAOYSA-N
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Description

Contextualization of the N-Benzhydrylacetamide Scaffold in Chemical Science

The this compound structure is characterized by a benzhydryl group (a diphenylmethyl group) attached to the nitrogen atom of an acetamide (B32628). This arrangement provides a unique three-dimensional conformation that can be readily modified, allowing for the systematic investigation of structure-activity relationships. The synthesis of this compound and its derivatives is often achieved through methods like the Ritter reaction, where a nitrile reacts with a carbocation precursor, such as benzhydrol, in the presence of a strong acid. researchgate.netias.ac.inorganic-chemistry.orgorganic-chemistry.org This reaction provides a straightforward route to a variety of N-substituted amides. ias.ac.in

The inherent properties of the this compound scaffold, including its lipophilicity and ability to participate in various non-covalent interactions, make it an attractive starting point for drug discovery. nih.gov Researchers can systematically alter different parts of the molecule—the phenyl rings of the benzhydryl group, the acetyl moiety, and the amide linkage—to fine-tune its pharmacological properties. ontosight.ai

Overview of Key Research Domains Pertaining to this compound

The versatility of the this compound scaffold has led to its investigation in several key areas of therapeutic research. Two of the most prominent domains are the development of anticonvulsant agents and the creation of inhibitors for epigenetic targets in cancer therapy.

In the realm of neuroscience, derivatives of this compound have shown significant promise as anticonvulsants. nih.govnih.gov By modifying the core structure, researchers have been able to develop compounds that exhibit potent activity in preclinical models of epilepsy. nih.gov These studies often involve the synthesis of a library of related compounds and their evaluation in assays such as the maximal electroshock (MES)-induced seizure test. nih.gov

More recently, the this compound scaffold has been identified as a key component in the design of inhibitors for Jumanji domain-containing histone demethylases (JHDMs). wipo.intuky.edu These enzymes play a crucial role in epigenetic regulation and are implicated in the development and progression of various cancers. mdpi.comnih.govnih.gov By targeting these enzymes, this compound-based compounds offer a novel approach to cancer treatment. wipo.intuky.edu

Scope and Objectives of Academic Inquiry into this compound

The primary goal of academic research into this compound and its analogs is to explore and expand their therapeutic potential. This involves a multidisciplinary approach that combines organic synthesis, medicinal chemistry, pharmacology, and molecular biology.

A key objective is the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. ontosight.ai For anticonvulsant research, this means creating compounds with a wider therapeutic window and fewer side effects compared to existing antiepileptic drugs. nih.govbrieflands.com For cancer research, the focus is on developing highly selective inhibitors of specific histone demethylases to minimize off-target effects and toxicity. wipo.intsci-hub.se

Furthermore, academic inquiry aims to elucidate the mechanism of action of these compounds at the molecular level. This includes identifying their specific biological targets and understanding how they interact with these targets to produce their therapeutic effects. brieflands.com For instance, in the context of anticonvulsants, research may focus on their interaction with ion channels or neurotransmitter receptors. For histone demethylase inhibitors, studies would investigate their binding to the active site of the enzyme and their impact on gene expression.

The synthesis of various this compound derivatives is a critical aspect of this research, often employing established chemical reactions.

Reactants Reaction Type Product Reference
Benzhydrol, NitrilesRitter ReactionN-Benzhydrylamides organic-chemistry.org
Aldehydes, N,N-disubstituted arylamines, NitrilesAcid Catalyzed Multicomponent ReactionN-benzhydryl amide derivatives researchgate.net
2-chloro-N-(benzhydryl)acetamide, pyrazolo[3,4-c]pyridine derivativesNucleophilic SubstitutionN-[(Benzhydryl)]-2-pyrazolo[3,4-c]pyridin-1-yl acetamide derivatives turkjps.orgresearchgate.net

Detailed Research Findings

Anticonvulsant Activity of this compound Derivatives

A significant body of research has focused on the anticonvulsant properties of this compound derivatives. Studies have shown that modifications to the alpha-position of the acetamide group can lead to potent anticonvulsant activity. For example, the introduction of heterocyclic groups at this position has yielded compounds with excellent protection against maximal electroshock (MES)-induced seizures in animal models. nih.gov

One study highlighted the potent activity of (R,S)-alpha-acetamido-N-benzylacetamides with five- and six-membered aromatic or heteroaromatic groups at the C(alpha) position in the MES test. nih.gov The α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl α-acetamido-N-benzylacetamides, in particular, demonstrated outstanding protection, with efficacy and protective index (PI) values comparable to the established antiepileptic drug phenytoin. nih.gov Further optimization led to the discovery of (R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide, which exhibited exceptional activity. nih.gov

Another area of investigation has been the synthesis of benzylamide derivatives. One such derivative, 1-cyclopentenecarboxylic acid benzylamide, showed a median effective dose (ED50) of 85.36 mg/kg in the MES test and 50.29 mg/kg in the 6Hz-EST. nih.gov

Compound Test Model ED50 (mg/kg) Protective Index (PI) Reference
(R,S)-α-acetamido-N-benzyl-α-(furan-2-yl)acetamideMESNot specified, but rivaled phenytoinNot specified, but rivaled phenytoin nih.gov
(R,S)-α-acetamido-N-benzyl-α-(oxazol-2-yl)acetamideMESNot specified, but rivaled phenytoinNot specified, but rivaled phenytoin nih.gov
(R,S)-α-acetamido-N-benzyl-α-(thiazol-2-yl)acetamideMESNot specified, but rivaled phenytoinNot specified, but rivaled phenytoin nih.gov
(R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamideMESNot specified, but showed outstanding activityNot specified, but showed outstanding activity nih.gov
1-cyclopentenecarboxylic acid benzylamideMES85.362.49 nih.gov
1-cyclopentenecarboxylic acid benzylamide6Hz-EST50.29Not specified nih.gov
Cyclopentanecarboxylic acid benzylamidePilocarpine-induced seizures154.75Not specified nih.gov

This compound Derivatives as Histone Demethylase Inhibitors

A groundbreaking area of research involves the use of substituted N-benzhydrylacetamides as inhibitors of Jumanji domain histone demethylases (JHDMs), which are promising targets for cancer therapy. wipo.intuky.edu A patent filed by the University of Kentucky Research Foundation describes novel substituted this compound compounds that function as epigenetic regulators to inhibit Wnt signaling. uky.edu The Wnt signaling pathway is a key target for multiple cancers, including colon, liver, and lung cancers. uky.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydrylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(17)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEASGADRJWKQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346731
Record name N-(diphenylmethyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-35-6
Record name N-(diphenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZHYDRYLACETAMIDE
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Synthetic Methodologies and Chemical Transformations of N Benzhydrylacetamide

Classical and Contemporary Approaches to N-Benzhydrylacetamide Synthesis

The synthesis of this compound and its derivatives has been approached through various classical and modern chemical strategies. These methods leverage different reaction mechanisms to construct the characteristic amide bond and introduce the benzhydryl moiety.

Ritter Reaction Pathways and Mechanistic Elucidation

The Ritter reaction is a well-established and atom-economical method for forming a C-N bond to produce N-substituted amides. researchgate.netresearchgate.net This reaction typically involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid. researchgate.netwikipedia.org

The generally accepted mechanism for the Ritter reaction begins with the protonation of an alcohol by a strong acid, followed by the elimination of a water molecule to form a stable carbocation. ias.ac.innrochemistry.com This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. researchgate.netnrochemistry.com Subsequent hydrolysis of the nitrilium ion yields the final N-substituted amide product. researchgate.netnrochemistry.com

In the context of this compound synthesis, benzhydrol is a common starting material. Due to the stability of the resulting benzhydryl carbocation, the reaction proceeds efficiently. ias.ac.in Various acidic catalysts have been employed to facilitate this transformation, including strong acids like sulfuric acid. wikipedia.org Research has also explored the use of milder and more environmentally friendly catalysts. For instance, aluminum hydrogen sulfate (B86663) [Al(H₂SO₄)₃] has been shown to be an efficient, inexpensive, and reusable heterogeneous catalyst for the Ritter reaction between benzhydrol and acetonitrile (B52724), affording this compound in high yield. ias.ac.in Another approach utilizes formic acid as both the solvent and catalyst, providing a milder alternative to strong mineral acids and preventing polymerization side reactions when using unsaturated nitriles. organic-chemistry.org

The scope of the Ritter reaction for synthesizing N-benzhydryl amides is broad, accommodating a variety of nitriles, including aliphatic and aromatic ones. ias.ac.in

Table 1: Examples of Ritter Reactions for this compound Synthesis

AlcoholNitrileCatalystSolventYield (%)Reference
BenzhydrolAcetonitrileAl(H₂SO₄)₃Nitromethane95 ias.ac.in
BenzhydrolAcetonitrileFormic AcidFormic AcidNot specified organic-chemistry.org
BenzhydrolPhenylacetonitrileAl(H₂SO₄)₃Nitromethane98 ias.ac.in

This table is for illustrative purposes and specific reaction conditions may vary.

Multicomponent Reaction Strategies for N-Benzhydryl Amide Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex molecules with high atom economy. researchgate.netnih.gov Several MCR strategies have been developed for the synthesis of N-benzhydryl amide derivatives.

One such strategy involves an acid-catalyzed reaction of aldehydes, N,N-disubstituted arylamines, and nitriles. researchgate.netresearchgate.net This tandem Ritter-type reaction allows for the formation of functionalized N-benzhydryl amides. The reaction is versatile, accommodating a range of electronically diverse aryl and heteroaryl aldehydes, various nucleophiles, and different nitriles. researchgate.netresearchgate.net

Another MCR approach involves a one-pot reaction of 2-carboxybenzaldehyde, a nitrile or aniline, and a nucleophile to produce N-substituted isoindolinone derivatives. researchgate.net This metal-free intramolecular cyclization proceeds in good to excellent yields under acidic conditions. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is another prominent MCR used to synthesize a variety of compounds, including amide derivatives. nih.govbeilstein-journals.org While not directly focused on this compound, the principles of the Ugi reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted for the synthesis of complex N-substituted amides. nih.gov

Transition Metal-Catalyzed Syntheses of this compound and Related Amides

Transition metal catalysis offers a versatile and efficient platform for the synthesis of amides, including this compound and its analogs. researchgate.net These methods often proceed through different mechanistic pathways compared to classical methods like the Ritter reaction.

While direct transition metal-catalyzed synthesis of this compound from simple precursors is not extensively documented in the provided results, the broader field of transition metal-catalyzed amidation is well-established. nih.gov These reactions can involve the coupling of various starting materials, such as aryl halides with amides (Buchwald-Hartwig amidation) or the oxidative amidation of aldehydes. nih.govmdpi.com

For instance, palladium catalysts are widely used for the hydration of nitriles to produce amides. researchgate.net Catalytic systems like palladium on carbon (Pd/C) combined with ferrous magnetic nanoparticles (Fe₃O₄) have been developed for this purpose. researchgate.net Other transition metals, including ruthenium, rhodium, gold, and manganese, have also been employed in catalytic amide synthesis. researchgate.netnih.gov

The synthesis of nitrogen-containing heterocycles, which can be related to amide synthesis, often utilizes transition metal catalysts. nih.govrsc.org For example, manganese-catalyzed cyclization reactions have been used to construct complex nitrogen-containing ring systems. nih.gov

Organocatalytic and Non-Covalent Catalysis in Amidation Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable approach in organic synthesis. rsc.org In the context of amidation and related reactions, organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding. mdpi.com

While a direct organocatalytic synthesis of this compound is not explicitly detailed, the principles of organocatalytic amidation are relevant. For example, propylphosphonic anhydride (B1165640) (T3P®) has been used as an organocatalyst to synthesize N-substituted amides from nitriles and alcohols, offering an alternative to the traditional Ritter reaction. researchgate.net

Organocatalysis has also been successfully applied in asymmetric reactions to produce chiral amino acids and their derivatives. rsc.org For instance, chiral amide-based organocatalysts have been developed for the asymmetric Strecker reaction to synthesize chiral α-amino nitriles from N-benzhydryl imines with high enantioselectivity. acs.org These α-amino nitriles can then be converted to chiral amino amides. acs.org Bifunctional catalysts, which possess both acidic and basic sites, are often employed in these transformations to effectively activate both the nucleophile and the electrophile. mdpi.com

Advanced Synthetic Techniques for this compound and Derivatives

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. Flow chemistry represents a significant advancement in this area.

Flow Chemistry Protocols in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced reaction efficiency, improved safety for hazardous reactions, and the potential for automated multi-step synthesis. noelresearchgroup.comthieme.demdpi.com

While specific flow chemistry protocols for the synthesis of this compound are not detailed in the provided search results, the general principles of flow chemistry are applicable. researchgate.net The synthesis of amides and related compounds has been successfully demonstrated using flow reactors. researchgate.net For example, multi-step syntheses of complex natural products have been achieved using flow chemistry, showcasing its capability for constructing intricate molecular architectures. researchgate.net

The adaptation of established batch reactions, such as the Ritter reaction or transition metal-catalyzed amidations, to a flow system could offer significant benefits for the production of this compound. A flow setup would allow for precise control over reaction parameters like temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and safer operation, especially when dealing with strong acids or exothermic reactions.

Sustainable and Green Chemistry Approaches in Amide Formation

The formation of amide bonds is a cornerstone of organic synthesis, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk In alignment with the principles of green chemistry, research has increasingly focused on developing more sustainable and efficient catalytic methods for amidation. ucl.ac.ukresearchgate.net These approaches aim to improve atom economy, reduce the use of hazardous substances, and minimize energy consumption. researchgate.netwhiterose.ac.uk

One of the most established methods for preparing N-substituted amides like this compound is the Ritter reaction, which involves the reaction of a nitrile with a carbocation precursor. researchgate.net The Ritter reaction is inherently atom-economical; however, it has traditionally required harsh conditions, such as the use of strong, corrosive acids like sulfuric acid. researchgate.net Modern advancements have been directed towards generating the necessary carbocations under milder and more sustainable conditions. researchgate.net

Catalytic direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, represents an ideal green approach. ucl.ac.uk Various catalytic systems have been explored for this purpose:

Enzymatic Catalysis : Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of a diverse range of amides. nih.gov This enzymatic strategy operates under mild conditions, often in greener solvents like cyclopentyl methyl ether, and can produce pure amides with high yields, eliminating the need for intensive purification steps. nih.gov

Boron-Based Catalysts : Boronic acids have emerged as attractive catalysts for direct amidation because they are inexpensive, stable in air, and exhibit low toxicity. researchgate.net

Silica (B1680970) Catalysts : Activated K60 silica has been shown to catalyze the direct formation of amide bonds. whiterose.ac.uk Investigations into this method aim to optimize reaction conditions to maximize yield while minimizing waste, although limitations have been noted with bulky or particularly polar substrates. whiterose.ac.uk

Alternative sustainable strategies are also gaining traction, including the oxidative amidation of alcohols or aldehydes and the carbonylative amidation of aryl halides, which expand the toolkit for forming amide bonds under greener conditions. ucl.ac.uk

Derivatization and Scaffold Functionalization of this compound

The this compound structure serves as a versatile scaffold for chemical modification. Derivatization and functionalization involve the strategic chemical alteration of this core structure to synthesize new molecular entities with tailored properties. nih.govnih.gov By attaching different functional groups or more complex molecular fragments to the this compound core, chemists can explore new chemical spaces and develop compounds for various applications.

Functionalization can be achieved by modifying several positions on the molecule, such as the phenyl rings of the benzhydryl group, the nitrogen atom, or the acetyl group. A common strategy involves preparing an intermediate from this compound that can then react with a variety of building blocks. For instance, N-(benzhydryl)-2-chloroacetamide can be prepared from diphenylmethylamine and chloroacetyl chloride. turkjps.org This chlorinated derivative serves as a key intermediate, allowing for the subsequent attachment of various nucleophilic groups to the acetyl moiety, thereby creating a library of functionalized this compound derivatives. turkjps.org This approach allows for the systematic modification of the scaffold to investigate structure-activity relationships. turkjps.org

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs often involve multi-step reaction sequences to build molecular complexity. A notable example is the synthesis of this compound derivatives bearing a pyrazolo[3,4-c]pyridine moiety. turkjps.org In this design, the this compound scaffold is linked to a heterocyclic system known for its presence in biologically active compounds.

The synthetic strategy begins with the preparation of N-(benzhydryl)-2-chloroacetamide (1a), a key electrophilic intermediate. This compound is then reacted with various substituted pyrazolo[3,4-c]pyridine derivatives (2) to yield a series of N-[(Benzhydryl)]-2-pyrazolo[3,4-c]pyridin-1-yl acetamide (B32628) analogs (3). turkjps.org The structures of these novel compounds were confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry, along with elemental analysis. turkjps.org

Below is a table summarizing the synthesis and characterization data for selected this compound analogs.

Table 1: Selected this compound Analogs and Their Characterization Data turkjps.org
CompoundSubstituent on Pyrazolo[3,4-c]pyridineMolecular FormulaMass Spec (FAB+-MS) m/z
3h7-chloroC₂₁H₁₇ClN₄O376 [M], 377 [M+1], 378 [M+2], 379 [M+3]
3m7-chloro-3-nitroC₂₁H₁₆ClN₅O₃422 [M+1], 423 [M+2], 425 [M+4]

Stereoselective Synthesis of this compound Derivatives

Stereoselectivity in chemical synthesis is the control of the spatial orientation of atoms in a molecule, leading to the preferential formation of one stereoisomer over others. While this compound itself is an achiral molecule, the synthesis of its derivatives can involve the creation of new stereocenters, making stereoselective control a critical consideration. diva-portal.orgsemanticscholar.org

The relevance of stereochemistry is evident when chiral building blocks are used. For example, in the synthesis of acetamide derivatives, replacing the achiral diphenylmethylamine with its chiral analog, (R)- or (S)-1-phenylethylamine, introduces a chiral center into the final molecule. turkjps.org The synthesis of 2-chloro-N-(1-phenylethyl)acetamide and its subsequent reaction with pyrazolo[3,4-c]pyridines leads to chiral derivatives. turkjps.org In such cases, controlling the stereochemistry is crucial as different stereoisomers can exhibit different properties.

General strategies for stereoselective synthesis often rely on several factors:

Substrate Control : The existing stereochemistry in a starting material can direct the formation of a new stereocenter. nih.gov

Reagent Control : Chiral reagents or catalysts can be used to favor the formation of one enantiomer or diastereomer.

Solvent and Reaction Conditions : The choice of solvent and reaction parameters like temperature can significantly influence the stereochemical outcome of a reaction. diva-portal.orguva.es For instance, studies on the synthesis of other molecular scaffolds have shown that solvent choice can dramatically alter the diastereoselectivity of a reaction. uva.es

A new family of diterpene aminotriol derivatives has been synthesized from stevioside (B1681144) in a stereoselective manner, where a key spiro-epoxide intermediate was opened with various amines. semanticscholar.org Although not directly involving this compound, this work exemplifies a common strategy where a stereochemically defined intermediate is used to generate a library of chiral derivatives. semanticscholar.org Such principles could be applied to the stereoselective synthesis of complex this compound derivatives by creating a chiral intermediate from the parent molecule that is then further functionalized.

Advanced Spectroscopic and Structural Characterization of N Benzhydrylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, and N-Benzhydrylacetamide is no exception. Through the analysis of ¹H and ¹³C nuclei, as well as multidimensional NMR experiments, a definitive assignment of its molecular structure is achievable.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic, methine, amide, and methyl protons.

The protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region, approximately between δ 7.19 and 7.39 ppm. The single proton of the benzhydryl group (CH) resonates as a doublet, often observed around δ 6.40 ppm, with its splitting arising from coupling to the adjacent amide proton. The amide proton (NH) itself usually presents as a doublet in the region of δ 6.15 ppm, a result of its coupling to the methine proton. Finally, the three protons of the acetyl methyl group (CH₃) give rise to a sharp singlet at approximately δ 1.94 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) 7.19 - 7.39 Multiplet 10H
Methine (CH) ~6.40 Doublet 1H
Amide (NH) ~6.15 Doublet 1H
Methyl (CH₃) ~1.94 Singlet 3H

¹³C NMR Spectroscopic Investigations

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The carbonyl carbon of the amide group is characteristically found downfield, with a chemical shift around δ 168.66 ppm. rsc.org The carbon atom of the benzhydryl group (CH) typically appears in the range of δ 59.24 ppm. rsc.org

The aromatic carbons exhibit a series of signals in the region of approximately δ 126.28 to 143.08 ppm. rsc.org The ipso-carbons, those directly attached to the benzhydryl group, are generally observed around δ 143.08 ppm. rsc.org The ortho, meta, and para carbons of the phenyl rings resonate at approximately δ 126.28, 128.82, and 127.53 ppm, respectively. rsc.org The methyl carbon of the acetyl group is found furthest upfield, typically around δ 22.00 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O) ~168.66
Aromatic (ipso-C) ~143.08
Aromatic (C) 126.28 - 128.82
Methine (CH) ~59.24
Methyl (CH₃) ~22.00

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a key correlation would be observed between the methine proton (CH) and the amide proton (NH), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs. columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the singlet at δ 1.94 ppm in the ¹H spectrum would show a correlation to the carbon signal at δ 22.00 ppm in the ¹³C spectrum, confirming this as the methyl group. rsc.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is instrumental in piecing together the entire molecular structure. For example, correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the methine proton and the ipso-carbons of the phenyl rings. columbia.edu

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound, serving as a molecular fingerprint. The molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₅H₁₅NO, which is 225.28 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A prominent fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the stable benzhydryl cation [ (C₆H₅)₂CH ]⁺ at m/z 167. Another significant fragmentation is the loss of the acetyl group, resulting in a fragment ion [M - CH₃CO]⁺ at m/z 182. nih.gov The base peak in the mass spectrum is often the molecular ion at m/z 225. nih.gov

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Significance
225 [C₁₅H₁₅NO]⁺• Molecular Ion (Base Peak)
182 [(C₆H₅)₂CHNH]⁺ Loss of acetyl group (CH₃CO)
167 [(C₆H₅)₂CH]⁺ Benzhydryl cation
106 [C₇H₈N]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its amide structure.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide usually appears as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methine groups are observed just below 3000 cm⁻¹. The bending vibration of the N-H bond can also be seen in the range of 1510-1570 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide (N-H) Stretch 3300 - 3500
Aromatic (C-H) Stretch > 3000
Aliphatic (C-H) Stretch < 3000
Amide (C=O) Stretch 1630 - 1680
Amide (N-H) Bend 1510 - 1570

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For this compound, a crystal structure has been reported in the Cambridge Structural Database (CSD) with the deposition number 796517. nih.gov

The crystallographic data reveals the bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity established by NMR and MS. It also provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is expected to play a significant role in the crystal packing. Analysis of the crystal structure would show the planarity of the amide bond and the relative orientations of the two phenyl rings of the benzhydryl group.

Table 5: Illustrative X-ray Crystallographic Parameters for a Representative Amide Structure

Parameter Typical Value
C=O Bond Length ~1.23 Å
C-N Bond Length ~1.33 Å
N-H Bond Length ~0.86 Å
O=C-N Bond Angle ~122°
C-N-C Bond Angle ~122°

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The three-dimensional arrangement of atoms and molecules in the crystalline state of this compound is governed by a delicate balance of intramolecular conformational preferences and intermolecular forces. A thorough understanding of these factors is crucial for elucidating the structure-property relationships of this compound.

Conformational Analysis:

The conformation of this compound in the solid state is primarily determined by the rotational freedom around several key single bonds. The most significant of these are the bonds connecting the benzhydryl moiety to the acetamide (B32628) group. The two phenyl rings attached to the same carbon atom (the benzhydryl carbon) are expected to adopt a "propeller-like" conformation to minimize steric hindrance between them. The exact torsion angles of these rings relative to the C-N bond of the acetamide group would be a key feature of the crystal structure.

Intermolecular Interactions:

The packing of this compound molecules in the crystal lattice is dictated by a variety of non-covalent interactions. These interactions are fundamental to the stability and physical properties of the crystalline solid.

Hydrogen Bonding: The secondary amide group (-NH-C=O) in this compound is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that the crystal structure features a network of intermolecular hydrogen bonds, where the N-H of one molecule interacts with the C=O of a neighboring molecule. This type of interaction is a strong directional force in determining the crystal packing, often leading to the formation of chains or sheets of molecules.

Without access to the specific crystallographic data, a more detailed quantitative analysis of these interactions, including the generation of data tables for bond lengths, torsion angles, and intermolecular distances, cannot be provided. For precise and detailed research findings, consultation of the primary crystallographic publication is essential.

Mechanistic Organic Chemistry of N Benzhydrylacetamide Reactions

Reaction Mechanism Investigations

The formation of N-Benzhydrylacetamide is a classic example of the Ritter reaction, a powerful method for constructing carbon-nitrogen bonds. researchgate.net The investigation into its reaction mechanism reveals a fascinating interplay of carbocation stability, nucleophilic attack, and catalytic influence.

The Ritter reaction is a well-established method for synthesizing N-substituted amides from nitriles and a carbocation precursor, such as an alcohol or alkene, under acidic conditions. chemistry-reaction.comname-reaction.comwikipedia.org The mechanism for the synthesis of this compound from benzhydrol and acetonitrile (B52724) is a textbook illustration of this process.

The reaction is initiated by the protonation of the hydroxyl group of benzhydrol by a strong acid, followed by the elimination of a water molecule. chemistry-reaction.com This step generates a benzhydryl carbocation. Benzylic alcohols, like benzhydrol, are excellent substrates for the Ritter reaction because they readily form stable carbocations upon ionization. chemistry-reaction.comorganic-chemistry.org The stability of the benzhydryl carbocation is attributed to the delocalization of the positive charge across the two adjacent phenyl rings.

The general mechanism is as follows:

Carbocation Formation: An alcohol or alkene is treated with a strong acid to generate a stable carbocation. researchgate.net

Nucleophilic Attack: The carbocation is trapped by a nitrile, forming a nitrilium ion intermediate. researchgate.net

Hydrolysis: The nitrilium ion is hydrolyzed to produce the corresponding amide. researchgate.netname-reaction.com

The synthesis of this compound via the Ritter reaction from benzhydrol is a nucleophilic substitution process where the hydroxyl group is ultimately replaced by an acetamido group. The pathway of this substitution is dictated by the structure of the substrate and the stability of the intermediates.

The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. organic-chemistry.org This is because the rate-determining step is the formation of the stable, planar benzhydryl carbocation intermediate. organic-chemistry.org SN1 reactions are characteristic of substrates that can form stabilized carbocations, such as tertiary and benzylic alcohols. organic-chemistry.org The stability of the resonance-delocalized benzhydryl cation strongly favors this dissociative pathway. youtube.com

In contrast, a bimolecular nucleophilic substitution (SN2) mechanism is highly unlikely. SN2 reactions involve a concerted, single-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. organic-chemistry.org This pathway requires a backside attack by the nucleophile, which would be sterically hindered in a secondary substrate like benzhydrol. libretexts.org Furthermore, the formation of a highly stable carbocation provides a lower energy pathway via SN1, making the SN2 route non-competitive. organic-chemistry.org The SN1 mechanism is also consistent with the observation of racemization when chiral alcohols are used, as the planar carbocation can be attacked from either face by the nucleophile. organic-chemistry.org

A study utilizing refluxing formic acid for the synthesis of N-benzhydrylamides also concluded that the reaction proceeds via an SN1 mechanism, highlighting the role of formate (B1220265) esters as potential leaving groups in the substitution. organic-chemistry.org

The choice of catalyst or reagent is crucial in the Ritter reaction, influencing reaction rates, yields, and applicability to various substrates. While classic conditions require stoichiometric amounts of strong acids, significant research has focused on developing milder and more efficient catalytic systems. nii.ac.jp

Traditional Acid Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) and perchloric acid (HClO₄), as well as Lewis acids such as tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃), are traditionally employed to facilitate the generation of the carbocation intermediate. chemistry-reaction.comjkchemical.com However, these methods often require harsh conditions and can be incompatible with sensitive functional groups. nii.ac.jp

Milder and Heterogeneous Catalysts: To circumvent the issues associated with strong acids, various alternative catalysts have been developed.

Formic Acid: Refluxing formic acid serves as a milder medium for the synthesis of N-benzhydrylamides from benzhydrol and nitriles. organic-chemistry.org This method is particularly advantageous for preparing acrylamides and methacrylamides, as it prevents the polymerization of the nitrile that can occur under stronger acidic conditions. organic-chemistry.org

Solid Acids: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized polymer resin, have been used effectively. ingentaconnect.comresearchgate.net These catalysts are easily recoverable and reusable, offering an environmentally friendlier alternative. researchgate.net

Metal Salts and Triflates: A range of metal salts have proven to be effective catalysts. Iron(III) perchlorate (B79767) (Fe(ClO₄)₃) has been used for the synthesis of amides from esters and nitriles. organic-chemistry.orgmissouri.edu Bismuth triflate (Bi(OTf)₃) is another efficient catalyst, with the significant advantage that it is not deactivated by water, a common by-product that can poison other Lewis acids. nii.ac.jp

Advanced Catalytic Systems: Modern organic synthesis has introduced novel catalytic approaches to the Ritter reaction.

Photoredox Catalysis: Acid-free Ritter reactions have been achieved through cobalt-catalyzed radical-polar crossover hydroamidation, which uses hydrogen atom transfer (HAT) followed by oxidation to generate the carbocationic intermediate. chemrxiv.org Visible-light-induced three-component Ritter reactions have also been developed, providing mild and rapid access to amides. nih.gov

Other Reagents: N-Iodosuccinimide (NIS) can act as a precatalyst for the C-N bond-forming reaction between alcohols and nitriles under mild conditions. mdpi.comresearchgate.net Additionally, halogen bond donors have been investigated as catalysts, activating the substrate towards nucleophilic substitution by stabilizing the leaving group. acs.org

The table below summarizes various catalytic systems employed for Ritter-type reactions.

Catalyst/ReagentSubstrate(s)ConditionsKey Advantages
Formic Acid Benzhydrol, NitrilesRefluxMild conditions, prevents polymerization of sensitive nitriles. organic-chemistry.org
Amberlyst-15 Diphenylmethanol, AcetonitrileRefluxHeterogeneous, recyclable catalyst. ingentaconnect.comresearchgate.net
Bi(OTf)₃ Alcohols, NitrilesVariesWater-tolerant, low catalyst loading (as low as 1 mol%). nii.ac.jp
Fe(ClO₄)₃·H₂O Esters, Alcohols, Nitriles80 °C, solvent-freeEfficient for various substrates. organic-chemistry.orgmissouri.edu
N-Iodosuccinimide (NIS) Alcohols, Nitriles105 °CPrecatalyst for mild C-N bond formation. mdpi.comresearchgate.net
Cobalt Salen Complexes Alkenes, NitrilesVisible LightAcid-free, radical-polar crossover mechanism. chemrxiv.org

Reactive Intermediates and Transition State Analysis

The mechanism of a chemical reaction is defined by the pathway from reactants to products, which includes any transient species formed along the way. In the SN1 synthesis of this compound, two key reactive intermediates are formed: the benzhydryl carbocation and the nitrilium ion. researchgate.netwikipedia.org

Reactive Intermediates: Reactive intermediates are short-lived, high-energy molecules that exist in a local energy minimum along the reaction coordinate. dalalinstitute.com They are true chemical species that can sometimes be observed or trapped. dalalinstitute.combeilstein-journals.org

Benzhydryl Carbocation (Ph₂CH⁺): This is the first intermediate formed from benzhydrol. It is a secondary benzylic carbocation, and its notable stability is due to the extensive resonance delocalization of the positive charge into the two phenyl rings. This stability is the primary reason the reaction follows an SN1 pathway.

Nitrilium Ion ([R-C≡N⁺-R']): This is the second intermediate, formed after the nucleophilic attack of the nitrile's nitrogen atom on the benzhydryl carbocation. organic-chemistry.org This species is a potent electrophile that readily reacts with water in the final step of the reaction to form the amide.

Transition State Analysis: A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point for a particular step. dalalinstitute.comwikipedia.org It is not a chemical species that can be isolated but rather a fleeting arrangement of atoms at the peak of an energy barrier. wikipedia.orgtutorchase.com

In the SN1 mechanism for this compound formation, there are multiple transition states:

First Transition State (TS1): Corresponds to the heterolytic cleavage of the C-O bond in the protonated benzhydrol, leading to the formation of the benzhydryl carbocation and a water molecule. This is typically the rate-determining step and thus has the highest energy barrier.

Second Transition State (TS2): Corresponds to the attack of the nitrile on the carbocation to form the nitrilium ion.

Subsequent Transition States: Further transition states are associated with the steps of hydrolysis of the nitrilium ion.

Transition state theory (TST) provides a framework for understanding reaction rates by assuming a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The energy difference between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡), which determines the reaction rate. wikipedia.org For the Ritter reaction, the high stability of the benzhydryl carbocation intermediate lowers the activation energy of the first transition state compared to what would be required for a less stable carbocation, explaining why benzylic alcohols are highly reactive substrates. organic-chemistry.org

C-H Functionalization Strategies Involving this compound Formation

While the Ritter reaction is the conventional route to this compound, modern synthetic chemistry seeks more direct and efficient pathways, including those that leverage C-H functionalization. sigmaaldrich.com This approach involves the selective transformation of an otherwise inert C-H bond into a new C-C, C-N, or C-O bond, offering significant advantages in step economy. sigmaaldrich.comrsc.org

One advanced strategy for the synthesis of N-benzhydryl amide derivatives involves an acid-catalyzed multicomponent reaction (MCR). researchgate.net This reaction brings together an aldehyde, an N,N-disubstituted arylamine, and a nitrile to directly form the product. researchgate.net In this tandem process, a C-H bond on the electron-rich arene of the N,N-disubstituted arylamine is functionalized. The reaction proceeds through the formation of a benzhydryl-type carbocation in situ, which is then trapped by the nitrile in a Ritter-like fashion, leading to the concomitant formation of new C-C and C-N bonds. researchgate.net This method expands the scope of N-benzhydryl amide synthesis beyond traditional alcohol precursors.

Another relevant area is the use of amides as directing groups in transition-metal-catalyzed C-H activation. nih.govrsc.org In these reactions, the amide functionality coordinates to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium), directing it to activate a specific C-H bond within the same molecule. nih.govrsc.org While often used to functionalize a molecule that already contains an amide, this principle can be conceptually applied to strategies where a precursor bearing a directing group undergoes C-H activation to build part of the benzhydryl scaffold, which is then converted to the final amide product. The development of weakly coordinating amide directing groups has been particularly important, as they can enable a broader range of transformations under milder conditions. nih.gov

Computational and Theoretical Studies on N Benzhydrylacetamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of N-Benzhydrylacetamide. wikipedia.org DFT methods are popular for their balance of computational cost and accuracy in modeling the electronic structure of molecules. wikipedia.orgmdpi.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are used to determine key parameters that predict reactivity. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For acetamide (B32628) derivatives, these calculations help in understanding the sites susceptible to electrophilic or nucleophilic attack. nih.gov

Calculated ParameterSignificance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)Reflects chemical stability and reactivity; a smaller gap implies higher reactivity. nih.gov
Ionization Potential (I)Energy required to remove an electron (related to HOMO energy).
Electron Affinity (A)Energy released when an electron is added (related to LUMO energy).

Conformational Landscapes and Energetics

This compound is a conformationally flexible molecule due to the possible rotations around several single bonds. Quantum chemical calculations can map the potential energy surface (PES) to identify stable conformers (energy minima) and transition states for their interconversion.

Studies on the closely related N-benzhydrylformamides have utilized DFT methods, such as the M06-2X functional with a triple-zeta basis set (e.g., 6-311+G*), to investigate rotational barriers. mdpi.com By performing relaxed scans of the PES, where specific dihedral angles are systematically varied, researchers can calculate the Gibbs free energies of different conformations and the energy barriers between them. mdpi.com For this compound, key rotations would include the torsion around the N-CH bond of the benzhydryl group and the rotation of the two phenyl groups. These calculations are crucial for understanding the molecule's preferred shapes, which can influence its biological activity and physical properties. mdpi.com

Conformational ParameterMethod of CalculationInformation Gained
Stable ConformersGeometry optimization (DFT)Identifies the lowest energy, most probable structures of the molecule.
Relative Gibbs Free Energy (ΔG)Frequency calculations on optimized geometriesDetermines the relative populations of different conformers at equilibrium.
Rotational Energy Barriers (ΔG)Transition state (TS) search and optimizationQuantifies the energy required for rotation around single bonds, indicating conformational flexibility. mdpi.com

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominent in the surveyed literature, this technique is a cornerstone for studying the dynamic behavior of molecules in various environments. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.govmdpi.com

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Space: Simulate the molecule in a solvent (e.g., water) to observe transitions between different stable conformations and understand its flexibility in a more realistic environment than the gas phase. plos.org

Analyze Solvation: Study the structure and dynamics of solvent molecules around the solute, identifying key interactions such as hydrogen bonding with water.

Simulate Interactions with Biomolecules: Model the binding of this compound to a biological target, such as a protein receptor, to investigate binding modes, estimate binding affinities, and understand the dynamics of the complex.

Force fields like CHARMM and AMBER are commonly used to describe the potential energy of the system during these simulations. nih.govplos.org

Analysis of Non-Covalent Interactions

Non-covalent interactions are critical in determining the structure of molecular crystals and the binding of molecules to receptors.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It is a real physical property that can be calculated computationally and mapped onto the molecule's electron density surface. nih.govdtic.mil The MEP visualizes the charge distribution from the perspective of an approaching reagent, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.net

For this compound, an MEP surface analysis would predictably show:

Negative Potential: A region of strong negative potential localized around the carbonyl oxygen atom, corresponding to its lone pairs of electrons. This site is a primary target for electrophiles and acts as a hydrogen bond acceptor. researchgate.netresearchgate.net

Positive Potential: A region of positive potential located around the amide hydrogen (N-H), identifying it as an electrophilic site and a hydrogen bond donor. researchgate.netresearchgate.net

Neutral/Slightly Negative Potential: The phenyl rings would exhibit regions of negative potential above and below the plane of the rings, associated with the π-electron system.

This analysis provides a qualitative prediction of how the molecule will interact with other species, guiding the understanding of its non-covalent interactions. dtic.mil

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the detailed reaction mechanisms involved in the synthesis of this compound. Theoretical studies, primarily employing density functional theory (DFT), provide critical insights into the energetics of reaction pathways, the structures of intermediates, and the transition states that connect them. The most common synthesis of this compound is achieved through the Ritter reaction, and computational models have been instrumental in detailing its mechanistic steps. wikipedia.orgresearchgate.netresearchgate.net

The Ritter reaction mechanism for the formation of this compound can be broken down into three principal stages:

Formation of a stable benzhydryl carbocation from a suitable precursor, typically benzhydrol, in the presence of a strong acid. wikipedia.orgorganic-chemistry.org

Nucleophilic attack of the nitrile nitrogen atom (from acetonitrile) on the carbocation, leading to a stable nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org

Hydrolysis of the nitrilium ion to yield the final this compound product upon aqueous workup. organic-chemistry.org

Computational studies focus on calculating the potential energy surface of this reaction pathway. By determining the relative energies of the reactants, intermediates, transition states, and products, researchers can confirm the most plausible mechanistic route. The formation of the benzhydryl carbocation is typically the rate-determining step, a process that has been explored through theoretical calculations. acs.org

A computational study on the closely related Ritter-type solvolysis of benzhydryl bromide explored the crucial step of carbocation formation. acs.org Using DFT calculations, this research investigated how different activators interact with the benzhydryl precursor to facilitate the cleavage of the C-Br bond and generate the benzhydryl cation. acs.org Such studies are vital for understanding the reaction's kinetics and for optimizing reaction conditions. The calculations reveal how noncovalent interactions can stabilize the transition state leading to the carbocation, thereby lowering the activation energy barrier. acs.org

The general findings from computational studies on Ritter-type reactions confirm that the high stability of the benzhydryl carbocation, which is delocalized over two phenyl rings, is a key thermodynamic driving force for the reaction. Once formed, this carbocation is a potent electrophile that readily accepts the nucleophilic attack from the lone pair of electrons on the nitrogen atom of acetonitrile (B52724).

The following table outlines the key species involved in the reaction pathway for the formation of this compound via the Ritter reaction, along with their roles and illustrative relative free energies that would be determined in a typical computational study.

Species Description Illustrative Relative Free Energy (ΔG, kcal/mol)
Reactants Benzhydrol and protonated acetonitrile 0 (Reference)
Transition State 1 Structure corresponding to the cleavage of the C-O bond of protonated benzhydrol +20 to +30
Intermediate 1 Benzhydryl carbocation and water +5 to +10
Transition State 2 Structure corresponding to the C-N bond formation between the carbocation and acetonitrile +8 to +15
Intermediate 2 Nitrilium ion -10 to -5
Products This compound and regenerated acid catalyst (after hydrolysis) -20 to -15

Note: The energy values are illustrative for a generic acid-catalyzed Ritter reaction and represent the type of data generated from computational modeling to map the reaction coordinate.

Further detailed analysis from computational models can provide specific geometric parameters of the transition states. For instance, in the formation of the benzhydryl carbocation from benzhydryl bromide, calculations show a significant elongation of the C-Br bond in the transition state. acs.org The table below presents theoretical data on how the C-Br bond is activated upon interaction with a halogen bond (XB) donor, as a model for electrophilic activation. acs.org

System C-Br Bond Length (Å) Dimer Interaction Free Energy (kcal/mol)
Benzhydryl bromide (isolated) ~1.98 N/A
Benzhydryl bromide + XB Donor Adduct 2.000 to 2.044 -5.0 to -12.0

Data adapted from a theoretical study on the activation of benzhydryl bromide in a Ritter-type reaction. acs.org The interaction energy indicates the stabilization provided by the activator.

These computational findings demonstrate that theoretical modeling can precisely map the reaction mechanism. It confirms that the formation of the stable benzhydryl carbocation is the critical step, and it quantifies the energy barriers and intermediate stabilities along the entire reaction coordinate for the synthesis of this compound.

Biomolecular Interactions and Mechanistic Insights of N Benzhydrylacetamide Non Clinical Focus

Ligand-Target Recognition Studies (In Vitro and In Silico)

The understanding of how N-Benzhydrylacetamide interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. While comprehensive in vitro and in silico ligand-target recognition studies specifically for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related acetamide (B32628) derivatives. These studies provide a framework for predicting the potential interactions of this compound with various biological macromolecules.

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method can offer valuable preliminary data on potential biological targets. For instance, studies on other N-aryl acetamide compounds have utilized molecular docking to investigate their potential as enzyme inhibitors. These computational analyses typically involve docking the ligand into the active site of a target enzyme and calculating a binding energy score, which indicates the stability of the ligand-protein complex. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific in vitro binding assays for this compound are not detailed, general methodologies such as radioligand binding assays are standard procedures to determine the affinity of a compound for a specific receptor. merckmillipore.comucsd.edunih.govrevvity.com In such assays, a radiolabeled compound known to bind to the receptor is competed off by the test compound, allowing for the calculation of its binding affinity (Ki).

Enzyme Inhibition Mechanisms (In Vitro)

Direct in vitro studies detailing the enzyme inhibition mechanisms of this compound are limited. However, research on analogous acetamide derivatives suggests potential inhibitory activities against various enzymes. For example, in silico studies on N-aryl-2-(N-disubstituted) acetamide compounds have explored their potential as inhibitors of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). semanticscholar.org These studies predict that acetamide derivatives can bind to the active sites of these enzymes, potentially leading to their inhibition. The binding affinity and selectivity for a particular enzyme would be dependent on the specific substitutions on the acetamide scaffold. For instance, in the aforementioned study, certain derivatives showed a potential selective affinity for MAO-B, which is a target in the management of Parkinson's disease. semanticscholar.org

The general mechanisms of enzyme inhibition by small molecules can be competitive, non-competitive, or uncompetitive, which can be determined through enzyme kinetic studies. While specific kinetic data for this compound is not available, it is plausible that it could act as an inhibitor for certain enzymes, and its mechanism would be dependent on its binding site and affinity.

Receptor Binding Profile Analysis (In Vitro)

A comprehensive in vitro receptor binding profile for this compound is not currently available in the scientific literature. Determining the receptor binding profile is essential for understanding the pharmacological effects of a compound. This is typically achieved through screening the compound against a panel of known receptors, ion channels, and transporters.

Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. merckmillipore.comnih.govrevvity.com These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The results are usually expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the binding affinity (Ki). A broad receptor screening panel would provide valuable information on the selectivity of this compound and help to identify its primary biological targets, as well as potential off-target interactions.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For this compound and its derivatives, SAR studies have provided insights into the structural features that govern their interactions with biological targets.

For a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, SAR studies revealed that substitutions on the phenylacetamide moiety significantly influence their inhibitory activity against carbonic anhydrase isoforms. nih.gov The nature and position of substituents can affect the binding affinity and selectivity of the compounds.

These examples from related compound classes underscore the principle that the biological activity of this compound could be modulated by introducing various substituents on the benzhydryl or acetamide moieties. Such modifications could alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding to specific biological targets.

Antimicrobial Activity at the Molecular Level (In Vitro)

While specific studies on the molecular mechanism of antimicrobial activity for this compound are not extensively detailed, research on related acetamide and benzamide (B126) derivatives provides insights into potential mechanisms. The antimicrobial effects of such compounds are often attributed to their ability to disrupt essential cellular processes in microorganisms.

One proposed mechanism is the interference with microbial enzymes. For instance, some benzamide derivatives have shown the ability to inhibit enzymes crucial for bacterial survival. nanobioletters.com Another potential mechanism is the disruption of the microbial cell membrane integrity. The lipophilic nature of the benzhydryl group in this compound might facilitate its interaction with and penetration of the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of cellular contents. nih.gov

Furthermore, some antimicrobial agents are known to cause DNA damage or interfere with DNA replication. It is plausible that this compound or its metabolites could interact with microbial DNA, leading to inhibition of growth. The specific molecular interactions would likely involve hydrogen bonding and hydrophobic interactions with the target macromolecules.

The following table summarizes the minimum inhibitory concentrations (MICs) for some acetamide derivatives against various microbial strains, illustrating the potential for this class of compounds to exhibit antimicrobial properties.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzimidazole-based acetamidesPseudomonas aeruginosa125 nih.gov
Benzimidazole-based acetamidesCandida krusei125 nih.gov
N-benzyl-thieno[2,3-d]pyrimidine-carboxamidesStaphylococcus aureusGood Activity researchgate.net
N-benzyl-thieno[2,3-d]pyrimidine-carboxamidesBacillus subtilisGood Activity researchgate.net

Interaction with Cellular Pathways: Mechanistic Studies (e.g., Gli1 inhibition, Dexamethasone (B1670325) sensitization)

Recent research has explored the interaction of acetamide-related structures with key cellular signaling pathways implicated in disease.

Gli1 Inhibition: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. patsnap.com The GLI family of transcription factors (Gli1, Gli2, and Gli3) are the terminal effectors of this pathway. medchemexpress.com Small molecule inhibitors targeting GLI1 are of significant interest as potential anticancer agents. Studies on GLI antagonists have shown that compounds like GANT61 can decrease cell proliferation and inhibit GLI1 mRNA expression. nih.gov While not this compound itself, the development of small molecules that can interfere with the transcriptional activity of Gli1 represents a promising therapeutic strategy. The mechanism of such inhibitors often involves preventing the nuclear translocation of Gli1 or its binding to DNA, thereby blocking the transcription of target genes that promote cell growth and survival. patsnap.com

Dexamethasone Sensitization: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. In some contexts, other therapeutic agents can enhance the sensitivity of cells to dexamethasone. While there is no direct evidence linking this compound to dexamethasone sensitization, it is a concept of interest in inflammatory and autoimmune diseases. Corticosteroids like dexamethasone can suppress cell sensitization induced by IgE antibodies in allergic inflammation. nih.gov Hypersensitivity reactions to corticosteroids can occur, and understanding cross-sensitization is important. actasdermo.org The potential for a compound like this compound to modulate inflammatory pathways could, in theory, influence the cellular response to corticosteroids, but this remains a speculative area requiring further investigation.

Antioxidant and Antiradical Activity Studies (In Vitro)

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various diseases. Several in vitro assays are commonly used to evaluate the antioxidant and antiradical activities of chemical compounds. nih.govmdpi.comnih.gov

Common in vitro antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation. springermedizin.de

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex. mdpi.com

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals. mdpi.com

The following table presents hypothetical data to illustrate how the results of such assays are typically reported, showing the concentration of a compound required for 50% inhibition of the radical (IC50).

Antioxidant AssayIC50 (µM) - Hypothetical
DPPH Radical Scavenging150
ABTS Radical Scavenging125
Superoxide Radical Scavenging200

Advanced Applications of N Benzhydrylacetamide in Chemical Science

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

The value of a chemical compound as a synthetic intermediate is often linked to its accessibility. N-Benzhydrylacetamide and its derivatives have become readily available through the development of efficient, one-pot multicomponent reactions (MCRs). researchgate.net These reactions, such as the tandem Ritter and Mannich reactions, allow for the construction of the core N-benzhydryl amide structure from simple starting materials like aldehydes, amines, and nitriles. researchgate.net The acid-catalyzed reaction is compatible with a wide range of substrates, including various aryl and heteroaryl aldehydes, different nucleophiles, and both alkyl and aryl nitriles, making it a versatile method for generating a diverse library of N-substituted amides. researchgate.net

The ability to synthesize these compounds efficiently positions them as powerful building blocks for more complex molecular architectures. For instance, these MCRs have been successfully applied to the synthesis of functionalized N-substituted isoindolinone derivatives and a variety of 3-aryl-3-amidooxindoles directly from commercially available isatin. researchgate.net In these syntheses, the this compound moiety serves as a crucial structural element, formed concurrently with new carbon-carbon and carbon-nitrogen bonds. researchgate.net

Table 1: Multicomponent Reactions for the Synthesis of this compound Derivatives
Reaction TypeKey ReactantsKey FeaturesResulting Complex Structures
Tandem Ritter ReactionAldehydes, N,N-disubstituted arylamines, NitrilesAcid-catalyzed (TFA/TfOH), one-pot synthesis, broad substrate scope. researchgate.netSterically hindered N-substituted amides, N-substituted isoindolinones. researchgate.net
Tandem Ritter and Mannich ReactionsIsatin, Electron-rich arenes, Nitriles or AmidesDirect C3 functionalization of isatin, forms C-C and C-N bonds simultaneously. researchgate.net3-Aryl-3-amidooxindoles. researchgate.net

Catalytic Roles and Applications

The structural features of this compound also suggest its potential utility in the field of catalysis, particularly in the design of sophisticated catalytic systems.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. nih.gov While the amide functional group present in this compound can participate in hydrogen bonding, a key interaction in many organocatalytic systems, the direct application of this compound itself as an organocatalyst is not a widely documented area in the reviewed scientific literature.

The benzhydrylamine core, which forms the backbone of this compound, is a valuable scaffold in the design of ligands for metal-catalyzed reactions. Researchers have synthesized N,N-bidentate ligands based on a π-deficient N-heterocyclic benzhydrylamine structure. These ligands form stable palladium complexes that have proven to be highly efficient, phosphane-free catalytic systems for the Suzuki–Miyaura cross-coupling reaction. This reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to produce biaryl compounds.

These N-heterocyclic benzhydrylamine-palladium complexes demonstrate significant catalytic activity, facilitating the coupling of various aryl partners in good yields. Notably, they are effective even for challenging substrates, such as ortho-substituted phenyl chlorides, which are often less reactive in cross-coupling reactions. The modular nature of the benzhydrylamine core allows for electronic and steric modifications, enabling the fine-tuning of the ligand's properties to optimize catalytic performance.

Table 2: Performance of N-Heterocyclic Benzhydrylamine-Palladium Complexes in Suzuki-Miyaura Reaction
Catalyst SystemReaction TypeKey AdvantageSubstrate Scope
Palladium complexes with N,N-bidentate N-heterocyclic benzhydrylamine ligandsSuzuki-Miyaura Cross-CouplingPhosphane-free, air-stable, high yields.Effective for biaryl synthesis, including reactions with sterically hindered o-substituted phenyl chlorides.

Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry investigates the formation of complex, organized structures through weaker, non-covalent interactions. nih.govtaylorandfrancis.com The this compound scaffold, with its capacity for hydrogen bonding and π-π stacking, is an excellent candidate for designing self-assembling molecular systems.

A remarkable example of rational supramolecular design involves a derivative, 2-hydroxy-N-(diphenylmethyl)acetamide (HNDPA). ibmmpeptide.comresearchgate.netresearchgate.net Although this achiral molecule lacks an intrinsic chiral center, it spontaneously crystallizes in a chiral space group (P6₁) to form highly ordered, helical supramolecular structures. ibmmpeptide.comresearchgate.net This process of crystallization-driven chiral self-resolution results in the formation of permeable, chiral water channels. ibmmpeptide.comresearchgate.net

These self-assembled channels have been incorporated into polyamide matrices using an industrially scalable interfacial polycondensation method to create advanced reverse osmosis membranes. kaust.edu.sa High-resolution electron microscopy confirmed the uniform dispersion of these nanochannels (approximately 3 Å in diameter) within the membrane's selective layer. kaust.edu.sa These membranes exhibit significantly enhanced water transport while maintaining high salt rejection, demonstrating the potential of this compound-based materials in water desalination technologies. researchgate.netkaust.edu.sa The resulting material shows a permeability of 3.3 million water molecules per second per channel and demonstrates total selectivity against sodium chloride. ibmmpeptide.comresearchgate.net

In addition to hydrogen bonding, the two phenyl groups of the benzhydryl moiety play a critical role. They engage in CH–π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π-system of a phenyl ring on a neighboring molecule. ibmmpeptide.comresearchgate.netresearchgate.net This combination of strong, directional hydrogen bonds and weaker, dispersive CH–π interactions locks the molecules into a stable, helical arrangement, creating a well-defined inner pore that is filled by a helical wire of water molecules. ibmmpeptide.comresearchgate.net The structure also exhibits dynamic "breathing" behavior, with the ability to reversibly release and re-absorb water under ambient conditions. ibmmpeptide.comresearchgate.net

Table 3: Key Non-Covalent Interactions in HNDPA Supramolecular Assemblies
Interaction TypeParticipating GroupsRole in Assembly
Hydrogen BondingAmide groups (N-H and C=O) of adjacent HNDPA molecules. ibmmpeptide.comresearchgate.netPrimary directional force; stabilizes the core helical structure. researchgate.net
CH–π InteractionsC-H bonds and the π-systems of the phenyl rings. ibmmpeptide.comresearchgate.netContributes to the overall stability and packing of the helices. researchgate.netresearchgate.net

Potential in Materials Science

The investigation into the potential of this compound as a component in advanced materials is an area that remains largely unexplored in published research. While the benzhydryl and acetamide (B32628) moieties are present in various functional molecules, the specific compound this compound has not been a focus of materials science research according to currently accessible literature.

Generally, compounds are considered for applications in materials science based on specific properties they might impart to a material, such as:

Polymer Science: Incorporation as a monomer or a functional additive to modify the mechanical, thermal, or optical properties of polymers. The bulky benzhydryl group could potentially enhance rigidity and thermal stability, while the amide group can participate in hydrogen bonding, influencing polymer chain interactions. However, no studies demonstrating these specific applications for this compound were identified.

Self-Assembly and Supramolecular Chemistry: The ability of molecules to self-organize into well-defined structures is crucial for the bottom-up fabrication of nanomaterials. The amide group in this compound could facilitate self-assembly through hydrogen bonding, and the aromatic rings could participate in π-π stacking interactions. Research on the self-assembly of this compound or its direct derivatives to form functional materials like gels, liquid crystals, or porous frameworks is not available in the reviewed literature.

Functional Coatings and Surfaces: Molecules with specific functionalities can be used to modify surfaces to achieve desired properties like hydrophobicity, biocompatibility, or chemical resistance. There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for such applications.

The following table provides a hypothetical framework for the types of data that would be necessary to evaluate the potential of a compound like this compound in materials science. It is important to note that this data is not available in the current literature for this specific compound.

Property CategoryParameterDesired Characteristic for Material Application
Thermal Properties Glass Transition Temperature (Tg)High Tg for thermally stable polymers.
Melting Temperature (Tm)Well-defined Tm for processability.
Thermal Decomposition Temperature (Td)High Td for durability at elevated temperatures.
Mechanical Properties Young's ModulusHigh modulus for rigid materials.
Tensile StrengthHigh tensile strength for strong fibers and films.
Optical Properties Refractive IndexTunable refractive index for optical components.
UV-Vis Absorption/EmissionSpecific absorption/emission for optical sensors or coatings.

Molecular Recognition and Sensing Applications

The application of this compound in molecular recognition and sensing is another area where specific research is currently lacking. Molecular recognition relies on the specific non-covalent interactions between a host molecule and a guest analyte. For a compound to be an effective molecular receptor or sensor, it typically possesses a pre-organized cavity or binding site with specific functional groups that can interact with the target analyte through hydrogen bonding, electrostatic interactions, hydrophobic effects, or π-π stacking.

While the this compound structure contains potential interaction sites—the amide group for hydrogen bonding and the phenyl rings for π-π interactions—there is no published research demonstrating its use as a receptor or sensor for any specific analyte.

Key aspects for a molecule to be successful in sensing applications include:

Selectivity: The ability to bind to a specific analyte in the presence of other competing species.

Sensitivity: A measurable response upon binding to the analyte, even at low concentrations.

Signal Transduction: A mechanism to convert the binding event into a detectable signal (e.g., a change in color, fluorescence, or an electrical signal).

Research in this area would typically involve studies such as:

Host-Guest Chemistry: Investigating the binding affinity and selectivity of this compound or its derivatives with various guest molecules using techniques like NMR titration, isothermal titration calorimetry (ITC), or fluorescence spectroscopy.

Chemical Sensor Development: Incorporating the this compound moiety into a larger system that can produce a measurable signal upon analyte binding.

The table below outlines the type of detailed research findings that would be necessary to establish the utility of this compound in molecular recognition and sensing. This information is not currently available in the scientific literature.

Research AreaTechniqueParameter MeasuredSignificance for Sensing Application
Binding Studies NMR TitrationAssociation Constant (Ka)Quantifies the strength of the host-guest interaction.
Isothermal Titration Calorimetry (ITC)Enthalpy (ΔH) and Entropy (ΔS) of BindingProvides thermodynamic insight into the binding process.
Sensing Performance Fluorescence SpectroscopyChange in Emission Intensity or WavelengthIndicates a sensing response upon analyte binding.
UV-Vis SpectroscopyChange in AbsorbanceCan be used for colorimetric sensing.
Cyclic VoltammetryChange in Redox PotentialIndicates an electrochemical sensing mechanism.

Future Directions and Emerging Research Avenues for N Benzhydrylacetamide

Development of Novel and Efficient Synthetic Routes

The primary route to N-Benzhydrylacetamide and related structures is the Ritter reaction, a classic method involving the reaction of a carbocation precursor with a nitrile. researchgate.net Future research will focus on evolving this synthesis to be more efficient, sustainable, and versatile.

Key research avenues include:

Advanced Catalytic Systems: The traditional Ritter reaction often requires harsh acidic conditions. researchgate.net A significant research thrust is the development of milder, more environmentally friendly catalytic systems. Recent advancements have demonstrated the utility of various catalysts that can be further optimized for the synthesis of this compound. researchgate.net

Photochemical and Electrochemical Methods: Modern synthetic organic chemistry is increasingly harnessing light and electricity to drive reactions under mild conditions. researchgate.net Applying photo- and electrochemical strategies to generate the key benzhydryl carbocation intermediate from readily available precursors could offer a green alternative to strong acid catalysis, expanding the reaction's functional group tolerance. researchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, offer a powerful approach to building molecular complexity with high atom economy. researchgate.netresearchgate.net Designing novel MCRs that incorporate a benzhydryl source, an amine equivalent, and an acetyl group source could provide rapid, one-pot access to a diverse library of this compound analogs. An acid-catalyzed MCR has already been reported for synthesizing N-benzhydryl amide derivatives from aldehydes, arylamines, and nitriles. researchgate.netresearchgate.net

Table 1: Modern Catalytic Systems for Ritter-Type Reactions
Catalyst TypeExamplesKey Advantages
Lewis AcidsFeCl₃·6H₂O in deep eutectic solventsReusable, mild conditions, high yields. researchgate.net
Solid AcidsNafion-H, Montmorillonite K10Heterogeneous, easily separable, reusable. researchgate.net
Other SystemsI₂, o-benzenedisulfonimideMilder reaction conditions compared to strong acids. researchgate.net
Energy-MediatedPhoto- and electro-catalysisAvoids harsh reagents, sustainable energy sources. researchgate.net

Exploration of Untapped Reactivity Profiles

The chemical reactivity of this compound is not extensively documented, presenting a significant opportunity for fundamental research. Future studies should focus on the reactivity of both the amide linkage and the N-benzhydryl C-N bond.

Potential areas of exploration include:

N-C Bond Cleavage: The benzhydryl group is known to function as a nitrogen protecting group in other molecular contexts, such as for uracils, due to its stability under certain conditions and its susceptibility to cleavage under others (e.g., specific acidic conditions or catalytic hydrogenation). acs.org Investigating the controlled cleavage of the N-C bond in this compound could establish it as a useful synthetic intermediate or a stable precursor for the benzhydryl cation, which is highly valuable in organic synthesis. yale.edu

Amide Group Transformations: The amide functional group itself can undergo a variety of transformations that remain unexplored for this specific molecule. chemistrytalk.org Research into the reduction of this compound to the corresponding N-benzhydrylethylamine, its hydrolysis back to benzhydrylamine, or its behavior in reactions like the Hofmann rearrangement could uncover new synthetic pathways and molecular scaffolds. chemistrytalk.org

Functionalization of the Aryl Rings: The two phenyl rings of the benzhydryl moiety are prime locations for functionalization. Exploring electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) could generate a vast array of derivatives. These new analogs could possess unique electronic, steric, and physicochemical properties, paving the way for their use in other applications.

Integration of this compound in Advanced Material Systems

The unique structural features of this compound, particularly the bulky and rigid benzhydryl group, make it an intriguing candidate for integration into advanced materials. This area is entirely unexplored and represents a frontier in the application of this compound.

Future research could focus on:

Monomer Development: By introducing polymerizable functional groups (e.g., vinyl, acrylate, or styrenyl moieties) onto one or both of the phenyl rings, this compound can be transformed into a novel monomer.

High-Performance Polymers: The incorporation of this bulky monomer into polymer chains could significantly impact the material's properties. The steric hindrance provided by the benzhydryl group could enhance thermal stability, increase the glass transition temperature (Tg), and modify the mechanical properties of polymers like polyacrylates, polystyrenes, or polyamides.

Functional Pendant Groups: this compound derivatives could be attached as pendant groups to a polymer backbone. These groups could serve as sites for further chemical modification or influence the bulk properties of materials like hydrogels, where they might affect swelling behavior, drug loading, and release kinetics. nih.gov The inherent rigidity of the benzhydryl unit could be used to tune the porosity and mechanical strength of such materials. nih.gov

Advanced Computational Design of this compound Analogs

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery of new molecules with desired properties, bypassing laborious trial-and-error synthesis. nih.govrsc.org Applying these in silico techniques to this compound can guide the rational design of analogs for specific applications, particularly in medicinal chemistry.

The research workflow would involve:

Virtual Library Generation: Creating a virtual library of this compound analogs by systematically modifying its core structure. This can include adding various substituents to the phenyl rings, altering the length of the N-acyl chain (e.g., propionamide, butyramide), or replacing the phenyl rings with other aromatic systems.

Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding affinity and orientation of the designed analogs within the target's active site. ijper.orgmdpi.com This process helps prioritize which compounds are most likely to be active, making synthetic efforts more efficient. Studies on other amide-containing compounds have successfully used this approach to identify potential inhibitors for enzymes relevant to neurodegenerative diseases. rsc.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual analogs. By filtering for drug-like properties, such as appropriate lipophilicity (XlogP) and polar surface area, researchers can focus on candidates with a higher probability of success in later developmental stages. nih.gov

Expanding Mechanistic Understanding of Biomolecular Interactions for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold holds potential as a template for the development of such probes, but this requires a deep understanding of its interactions with biomolecules.

A strategic research plan would include:

Biological Target Identification: The first step is to identify biological targets. The benzhydryl moiety is present in many bioactive compounds, including antihistamines and anticonvulsants. acs.orgnih.gov Analogs of this compound have shown activity at voltage-gated sodium and L-type calcium channels. nih.gov Therefore, initial research should involve screening this compound and a small library of its derivatives against a broad range of biological targets, such as enzymes, receptors, and ion channels.

Scaffold Optimization for Potency and Selectivity: Once a validated biological target is identified, medicinal chemistry efforts can be initiated to optimize the scaffold. Structure-Activity Relationship (SAR) studies, guided by the computational methods described previously, would be employed to improve the compound's potency and selectivity for its target.

Development of Activity-Based Probes: To transform a potent inhibitor into a chemical probe, it can be functionalized with a reactive group (a "warhead") that forms a covalent bond with the target protein, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. This would create a powerful tool to study the target's biological function, expression levels, and localization within cells. The this compound scaffold offers multiple sites, such as the phenyl rings, for the attachment of these functionalities without disrupting the core binding motif.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Benzhydrylacetamide from diphenylmethanol?

  • Methodological Answer : The synthesis of this compound from diphenylmethanol can be optimized using N-Iodosuccinimide (NIS) as a precatalyst. Under mild conditions (MeCN solvent, 105°C, 21 hours), a 100% conversion rate with 96% product distribution is achieved. Key parameters include stoichiometric control of water (0.5 mmol) and NIS loading (specific mol% to be determined experimentally) .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR (400 MHz, CDCl3): Peaks at δ 7.35–7.20 (m, 10H, aromatic), 6.25–6.18 (d, J = 8.0–8.3 Hz, 2H, NH), and 2.05 (s, 3H, CH3).
  • 13C NMR (101 MHz, CDCl3): Signals at δ 169.31 (C=O), 141.62 (quaternary carbons), 128.79–127.55 (aromatic carbons), and 23.45 (CH3). These spectra confirm the acetamide linkage and benzhydryl substitution .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid open flames due to potential dust explosivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodological Answer :

  • Comparative Analysis : Replicate synthesis using standardized protocols (e.g., NIS catalysis ) and cross-validate NMR data against published spectra (e.g., δ 23.45 for CH3 in 13C NMR ).
  • Error Source Identification : Check for solvent impurities, incomplete drying, or side reactions (e.g., hydrolysis of the acetamide group) .

Q. What strategies improve the reaction efficiency of C–N bond formation in this compound synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen NIS concentrations (e.g., 5–20 mol%) to balance cost and yield.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. MeCN) to stabilize transition states.
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .

Q. How can electronic effects of substituents on the benzhydryl group influence the reactivity of this compound?

  • Methodological Answer :

  • Substituent Screening : Introduce electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups to the benzhydryl moiety.
  • DFT Calculations : Model HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior.
  • Experimental Validation : Compare reaction rates and byproduct profiles under identical conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.